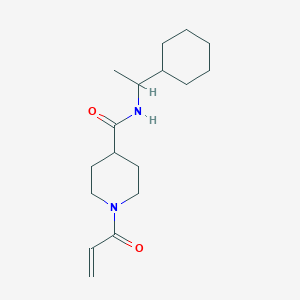![molecular formula C7H5F3N2O3 B2745566 (1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2361735-64-8](/img/structure/B2745566.png)
(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H5F3N2O3 and its molecular weight is 222.123. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclopropane Synthesis and Reactivity
Cyclopropane derivatives, including those with trifluoromethyl groups and oxadiazole rings, are of interest due to their unique reactivity and potential applications in organic synthesis. For example, cycloaddition reactions involving trifluorodiazoethane form cyclopropanes under specific conditions, demonstrating the synthetic versatility of cyclopropane derivatives in creating complex molecular structures (Atherton & Fields, 1968). Additionally, the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes showcases the importance of such compounds in asymmetric synthesis, offering high diastereoselectivity and enantioselectivity in their formation (Denton, Sukumaran, & Davies, 2007).
Oxadiazole Compounds in Organic Electronics
Oxadiazole derivatives play a significant role in the development of organic electronics, such as organic light-emitting diodes (OLEDs). For instance, oxadiazole-based iridium complexes have been utilized as green phosphors in OLEDs, demonstrating high photoluminescence quantum efficiency and contributing to the development of devices with low efficiency roll-off (Jin et al., 2014).
Bioconjugation and Biological Applications
Cyclopropane and oxadiazole moieties find applications in bioconjugation and the study of biological systems. For example, derivatives of cyclopropane dicarboxylic acid have been synthesized, incorporating thiadiazole and 1,2,4-triazole moieties, indicating the potential for these compounds to serve as intermediates in the synthesis of biologically active molecules (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
Mechanistic Studies in Organic Chemistry
Research on cyclopropane and oxadiazole derivatives extends into mechanistic studies in organic chemistry. For instance, the ring-opening of donor-acceptor cyclopropanes by boronic acids under transition-metal-free conditions highlights the chemical reactivity of cyclopropane derivatives and their potential applications in synthetic methodologies (Ortega & Csákÿ, 2016).
Propiedades
IUPAC Name |
(1R,2S)-2-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)6-11-4(15-12-6)2-1-3(2)5(13)14/h2-3H,1H2,(H,13,14)/t2-,3+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYAFZMVVOOMGU-STHAYSLISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC(=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=NC(=NO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

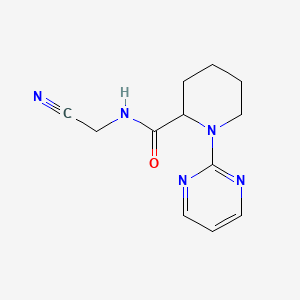
![1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2745487.png)
![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)

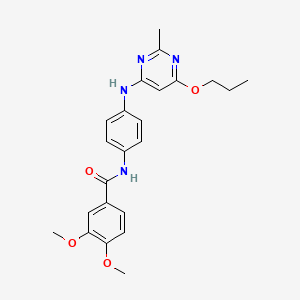


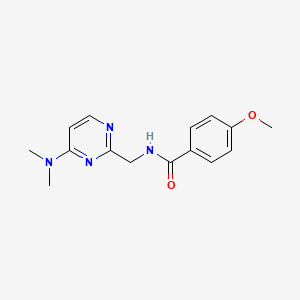
![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

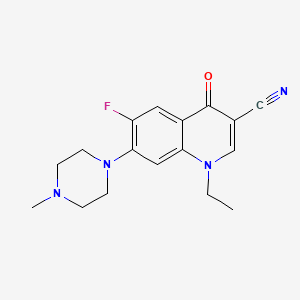
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2745502.png)
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)
